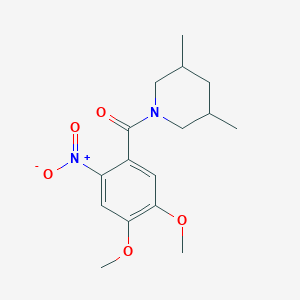![molecular formula C21H16N2O3 B4957783 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide](/img/structure/B4957783.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide, also known as DPI, is a chemical compound that has been extensively researched in the field of biochemistry and pharmacology. DPI is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, which are involved in various cellular processes. The inhibition of PKC by 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to improve glucose metabolism and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. Furthermore, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to inhibit the formation of beta-amyloid plaques by reducing the expression of beta-secretase, which is involved in the cleavage of amyloid precursor protein.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the improvement of glucose metabolism and insulin sensitivity, and the inhibition of beta-amyloid plaque formation. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has several advantages as a research tool, including its high potency and specificity for PKC inhibition. However, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. Researchers should use caution when working with 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide and should follow appropriate safety protocols.
Future Directions
There are several future directions for research on 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide, including the development of more potent and selective PKC inhibitors, the identification of novel therapeutic applications for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide, and the investigation of the molecular mechanisms underlying its effects on glucose metabolism and beta-amyloid plaque formation. In addition, further studies are needed to determine the optimal dosing and administration of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide for therapeutic use.
Synthesis Methods
The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2-nitrobenzaldehyde with cyclopentanone in the presence of ammonium acetate to form 2-nitro-1-(cyclopent-2-enyl)ethanone. This intermediate is then reduced to 2-amino-1-(cyclopent-2-enyl)ethanone using sodium borohydride. The resulting compound is then reacted with 2-phenylacetyl chloride in the presence of triethylamine to form 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide.
Scientific Research Applications
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. PKC is an important enzyme involved in the regulation of cell proliferation and apoptosis, and its dysregulation has been implicated in the pathogenesis of several diseases. 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to inhibit the activity of PKC, thereby preventing the growth and proliferation of cancer cells. In addition, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Furthermore, 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
properties
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-18(22-15-8-2-1-3-9-15)12-13-23-20(25)16-10-4-6-14-7-5-11-17(19(14)16)21(23)26/h1-11H,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHRPSHHQMPCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)
![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)
![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)
![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)

![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)
![2-{5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4957747.png)

![3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)-1-propanone](/img/structure/B4957765.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)